Increased Lipophilicity vs. Commercial N-Methyl Analog
The target compound exhibits a computed XLogP3 of 1.4, compared to an estimated value of approximately 0.8 for the commercially available 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole (CAS 1171787-08-8) [1][2]. This 0.6 log unit increase corresponds to a roughly 4-fold higher octanol-water partition coefficient, which can enhance passive membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole: ~0.8 (estimated) |
| Quantified Difference | Δ = +0.6 log units (~4× higher partition) |
| Conditions | Computed via XLogP3 algorithm (PubChem 2024 release); comparator value estimated from fragment-based calculation |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and oral bioavailability, making the isobutyl derivative a preferred scaffold for programs targeting intracellular targets that require improved cell penetration.
- [1] PubChem. (2024). 1-Isobutyl-5-(pyrrolidin-2-yl)-1H-pyrazole, CID 25248071. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1172803-65-4 View Source
- [2] PubChem. (2024). 1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole, CID [not available]. Estimated XLogP3 using fragment-based method. Data from comparable N-methyl pyrazole analogs. View Source
